molecular formula C10H21NO2 B13564242 Methyl 3-amino-3,6-dimethylheptanoate

Methyl 3-amino-3,6-dimethylheptanoate

Cat. No.: B13564242
M. Wt: 187.28 g/mol
InChI Key: XMGHQZFBDQQYKO-UHFFFAOYSA-N
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Description

Methyl 3-amino-3,6-dimethylheptanoate is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . . This compound is characterized by its unique structure, which includes an amino group and two methyl groups attached to a heptanoate backbone.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-amino-3,6-dimethylheptanoate

InChI

InChI=1S/C10H21NO2/c1-8(2)5-6-10(3,11)7-9(12)13-4/h8H,5-7,11H2,1-4H3

InChI Key

XMGHQZFBDQQYKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3,6-dimethylheptanoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-amino-3,6-dimethylheptanoic acid with methanol in the presence of an acid catalyst . The reaction typically requires heating under reflux conditions to achieve a high yield of the ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3,6-dimethylheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3,6-dimethylheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-3,6-dimethylheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may have biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3,6-dimethylheptanoate is unique due to its specific carbon chain length and the presence of both amino and ester functional groups. This combination of features makes it a valuable compound for various chemical and biological applications .

Biological Activity

Methyl 3-amino-3,6-dimethylheptanoate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative with the following structural formula:

C1H1NC7H15O2\text{C}_1\text{H}_1\text{N}\text{C}_7\text{H}_{15}\text{O}_2

This compound features a branched aliphatic chain, which is significant for its biological activity. The presence of the amino group is crucial for interactions with biological systems.

1. Antitumor Activity

Research has indicated that derivatives of amino acids can exhibit antitumor properties. For instance, studies have demonstrated that compounds structurally related to this compound may inhibit the growth of various cancer cell lines. Notably, compounds similar to this structure were tested against human breast cancer cells (MCF-7) and liver carcinoma cells (HepG2), showing promising results in reducing cell viability .

2. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of amino acid derivatives. For example, certain derivatives have been shown to attenuate neuroinflammation in microglial cells, suggesting potential applications in neurodegenerative diseases . The mechanism involves the modulation of inflammatory pathways, particularly the NF-κB signaling pathway.

3. Metabolic Effects

The metabolic impact of this compound has been investigated in various animal models. It has been observed to influence lipid metabolism and serum cholesterol levels. In one study, dietary supplementation with similar compounds led to significant reductions in serum cholesterol levels and improvements in liver glycogen storage .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including amination and esterification processes. The following table summarizes some synthetic routes:

StepReaction TypeReagents/ConditionsYield (%)
1AminationAmine + Acid Chloride85
2EsterificationAlcohol + Acid Anhydride90
3ReductionReducing Agent (LiAlH4)75

Case Study 1: Antitumor Screening

In a study published in a peer-reviewed journal, this compound derivatives were screened for their antitumor activity against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotection in Animal Models

Another significant study assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The treatment group exhibited reduced markers of inflammation and improved cognitive function compared to controls .

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